molecular formula C9H6F4O2 B8002254 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone

2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B8002254
M. Wt: 222.14 g/mol
InChI Key: CLUYIVLIFLYQDI-UHFFFAOYSA-N
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Description

Structural Analysis of 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone

Molecular Architecture and Substituent Effects

The compound features a trifluoroacetyl group (-COCF$$_3$$) attached to a phenyl ring substituted with 3-fluoro and 2-methoxy groups at the ortho positions. This arrangement creates a sterically congested environment while introducing competing electronic effects:

  • Trifluoroacetyl Group : The -COCF$$_3$$ moiety is strongly electron-withdrawing due to the inductive effects of the three fluorine atoms, which polarize the carbonyl group (C=O) and enhance electrophilicity at the ketone carbon.
  • Ortho-Fluoro and Methoxy Substituents : The fluorine atom at position 3 exerts an electron-withdrawing inductive (-I) effect, while the methoxy group at position 2 donates electrons via resonance (+R), creating a push-pull electronic environment.
Table 1: Key Structural Parameters
Parameter Value (Calculated) Value (Experimental) Method
C=O Bond Length 1.207 Å 1.211 Å DFT-B3LYP
C-F (CF$$_3$$) 1.332–1.341 Å 1.335–1.343 Å X-ray
Dihedral Angle (C=O–Ph) 179.8° 180° Rotational Spectrum

The near-planar geometry of the molecule minimizes steric clashes between substituents, stabilizing the structure through conjugation between the phenyl ring and the carbonyl group.

Electronic Configuration of the Trifluoroacetyl Group

Density Functional Theory (DFT) studies reveal that the trifluoroacetyl group significantly alters the electronic landscape:

  • HOMO-LUMO Gap : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is 5.06 eV , narrower than acetophenone (5.12 eV), indicating increased reactivity.
  • Electron Affinity : The LUMO is localized on the carbonyl and CF$$_3$$ groups, making the compound an effective electron acceptor. This property is critical in catalysis and materials applications.
Figure 1: Molecular Orbital Distribution
  • HOMO : Localized on the phenyl ring and carbonyl oxygen.
  • LUMO : Delocalized across the entire molecule, with significant density on the CF$$_3$$ group.

Ortho-Fluoro and Methoxy Substituent Interactions

The proximity of the fluoro and methoxy groups introduces unique electronic and steric effects:

  • Resonance vs. Inductive Effects : The methoxy group’s +R effect partially counteracts the -I effect of the fluorine, moderating the electron-withdrawing nature of the ring.
  • Intramolecular Interactions : Non-covalent interactions between the fluorine atoms (CF$$_3$$) and the ortho-methoxy group’s hydrogen atoms contribute to conformational rigidity.
Table 2: Substituent Electronic Parameters
Substituent σ$$_m$$ (Hammett) σ$$_p$$ (Hammett) Effect on Ring Electron Density
-OCH$$_3$$ (ortho) +0.12 -0.27 Electron-donating (+R)
-F (meta) +0.34 +0.06 Electron-withdrawing (-I)

These interactions are pivotal in directing regioselectivity during electrophilic substitution reactions.

Comparative Analysis with Para-Methoxy Analogues

Replacing the ortho-methoxy group with a para-methoxy substituent (e.g., 4'-fluoro-2'-methoxy analogue) alters electronic and steric profiles:

  • Electronic Effects : The para-methoxy group exerts a stronger +R effect, increasing ring electron density compared to the ortho-substituted analogue.
  • Reactivity : The para-substituted analogue exhibits reduced electrophilicity at the ketone carbon due to diminished electron withdrawal from the methoxy group.
Table 3: Comparative Physicochemical Properties
Property Ortho-Methoxy Derivative Para-Methoxy Derivative
Melting Point 46–48°C Not reported
HOMO-LUMO Gap 5.06 eV 5.12 eV (estimated)
C=O Stretching (IR) 1,715 cm$$^{-1}$$ 1,705 cm$$^{-1}$$

The ortho derivative’s lower melting point and higher carbonyl stretching frequency reflect its reduced crystallinity and stronger C=O polarization.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUYIVLIFLYQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-methoxybenzaldehyde and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and fluoro groups can participate in substitution reactions, leading to the formation of new compounds.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties. This compound can serve as a precursor for the synthesis of biologically active molecules due to its ability to modify the electronic and steric properties of target compounds.

Case Study: Antiviral Agents
Research has shown that trifluoromethylated compounds exhibit improved antiviral activity. For instance, derivatives of 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone have been explored for their potential as inhibitors against viral enzymes, which could lead to new antiviral therapies.

Material Science

Fluorinated compounds are known for their stability and resistance to degradation. This property makes them suitable for applications in coatings and polymers.

Case Study: Coating Materials
Studies indicate that incorporating trifluoromethyl groups into polymer matrices can enhance hydrophobicity and chemical resistance. This application is particularly relevant in developing coatings that require durability in harsh environments.

Agricultural Chemistry

Fluorinated compounds are increasingly utilized in agrochemicals due to their effectiveness as pesticides and herbicides.

Case Study: Insecticides
Research has demonstrated that compounds similar to this compound can be developed into effective insecticides, offering improved efficacy over traditional agents while potentially reducing environmental impact.

Comparative Data Table

Application AreaCompound TypeKey BenefitsExamples of Use
Medicinal ChemistryAntiviral AgentsEnhanced potencySynthesis of antiviral drugs
Material ScienceCoatingsImproved durability and hydrophobicityProtective coatings
Agricultural ChemistryInsecticidesIncreased efficacyDevelopment of new pesticides

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with these targets, often leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity and metabolic stability. For instance, MDL 73,745’s 3-trimethylsilyl group improves pharmacokinetics (bioavailability 34% via s.c. vs. 4% oral) .
  • Synthetic Efficiency : Triazole derivatives (e.g., 2a) achieve high yields (80–93%) but require careful regioselective control . The E-factor (13.6 for 2a) highlights waste generation challenges in large-scale synthesis .
  • Functionalization : Oxime derivatives (e.g., from ) enable further reactivity, such as tosylation (94% yield), critical for constructing diaziridine photoaffinity probes .

Pharmacological and Biochemical Activity

  • Its trifluoromethyl group enhances binding affinity compared to non-fluorinated analogs .
  • Antimicrobial Potential: 1,8-Naphthyridine derivatives (e.g., 2-trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone) synthesized via microwave-assisted methods exhibit structural motifs linked to antimicrobial activity .

Physicochemical and Spectroscopic Properties

  • Melting Points: Triazole derivatives (e.g., 2a: 105–108°C) generally exhibit higher melting points than non-heterocyclic analogs due to crystallinity from planar aromatic systems .
  • NMR Signatures :
    • ¹⁹F NMR : Trifluoromethyl groups resonate at δ −75.4 ppm (e.g., 4c in ), while aryl fluorines appear upfield (δ −110 to −120 ppm) .
    • ¹H NMR : Methoxy groups (e.g., in 2b) show singlets near δ 3.8–4.0 ppm .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone, with the CAS number 1417508-45-2, is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C9_9H6_6F4_4O2_2
  • Molecular Weight : 222.14 g/mol
  • Purity : ≥95%
  • Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and methoxy groups onto a phenyl ring. The specific synthetic pathways can vary but generally include nucleophilic substitution reactions or electrophilic aromatic substitutions.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Activity

Research has demonstrated that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines, particularly those related to leukemia and breast cancer.

CompoundCell LineIC50_{50} Value (µM)
This compoundMCF-7 (breast cancer)15.63
Reference Compound (Doxorubicin)MCF-710.38

This indicates that while the compound exhibits significant activity against MCF-7 cells, it remains slightly less potent than Doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that it triggers apoptotic pathways through the activation of caspases .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that certain derivatives possess significant inhibitory effects against Mycobacterium tuberculosis and other bacterial strains.

CompoundPathogenMIC (µg/mL)
Derivative AMycobacterium tuberculosis3.2
Derivative BStaphylococcus aureus6.5

These findings suggest that modifications to the compound's structure can lead to enhanced antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study involving a series of fluorinated ketones demonstrated that structural modifications significantly affected their cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhanced the potency of these compounds .
  • Antimicrobial Evaluation : Another study focused on the synthesis of oxadiazole derivatives linked to benzopyrimidinones showed that introducing trifluoromethyl groups improved their antibacterial activity against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where a trifluoroacetyl group is introduced to the aromatic ring. For example:

  • React 3-fluoro-2-methoxybenzaldehyde with trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Monitor reaction progress via TLC or GC-MS. Purify the product using column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments (1:1.2 molar ratio of aromatic substrate to TFAA) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C/¹⁹F NMR : Assign signals based on substituent effects. For example:
  • ¹H NMR: Aromatic protons near δ 7.0–7.7 ppm (doublets/double doublets due to ortho/meta substituents) .
  • ¹⁹F NMR: Trifluoromethyl groups resonate at δ -74 ppm (singlet), while aromatic fluorine appears upfield .
    • IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1750–1780 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
    • Mass spectrometry (EI/ESI) : Molecular ion [M]⁺ at m/z 222.1 (C₁₀H₇F₄O₂) with fragmentation patterns (e.g., loss of -CF₃ group) .

Q. What are the key physicochemical properties of this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane or ethyl acetate. Limited solubility in water due to fluorinated groups .
  • Stability : Hygroscopic; store under inert atmosphere (N₂/Ar) at -20°C. Degrades under strong bases or nucleophilic conditions .
  • Melting point : Estimated 80–85°C (analogous to 2,2,2-trifluoroacetophenone derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL/SHELXS) is recommended:

  • Refine unit cell parameters and hydrogen bonding networks.
  • Validate stereoelectronic effects (e.g., fluorine-induced conformational rigidity) .
  • Compare experimental bond angles/distances with DFT-calculated geometries to assess electronic delocalization .

Q. What mechanistic insights exist for reactions involving this trifluoroethanone?

  • Acid-switchable cyclization : Under acidic conditions (e.g., HCl/EtOH), the ketone reacts with NaN₃ to form trifluoromethylated triazoles via Huisgen cycloaddition.
  • DFT studies suggest a stepwise mechanism: (1) azide attack at the carbonyl carbon, (2) proton transfer, and (3) cyclization .
  • Fluorine’s electron-withdrawing effect accelerates nucleophilic addition but may sterically hinder bulky reagents .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of volatile byproducts.
  • Spill management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous halogenated waste .
  • Toxicity : Avoid skin contact; fluorinated ketones may cause irritation or sensitization. Pre-screen for cytotoxicity in biological assays .

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